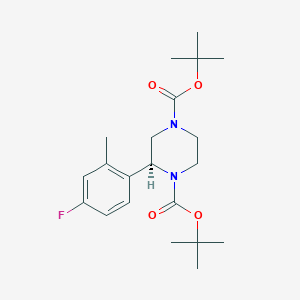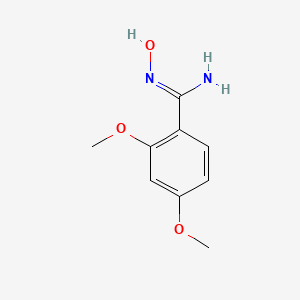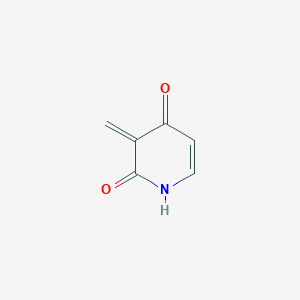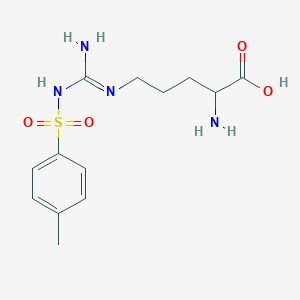
H-DL-Arg(Tos)-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
H-DL-Arg(Tos)-OH, also known as Nα-(p-Toluenesulfonyl)-DL-arginine, is a derivative of the amino acid arginine. This compound is characterized by the presence of a toluenesulfonyl (Tos) group attached to the arginine molecule. The Tos group is a common protecting group used in peptide synthesis to protect the amino group from unwanted reactions. This compound is used in various chemical and biochemical applications, particularly in the synthesis of peptides and proteins.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of H-DL-Arg(Tos)-OH typically involves the protection of the amino group of arginine with the toluenesulfonyl group. The process can be summarized as follows:
Protection of the Amino Group: The amino group of arginine is protected by reacting it with p-toluenesulfonyl chloride in the presence of a base such as sodium hydroxide or triethylamine. This reaction forms the Tos-protected arginine.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of arginine and p-toluenesulfonyl chloride are reacted in the presence of a suitable base.
Purification and Quality Control: The product is purified using industrial-scale chromatography or crystallization methods. Quality control measures are implemented to ensure the purity and consistency of the final product.
化学反应分析
Types of Reactions
H-DL-Arg(Tos)-OH can undergo various chemical reactions, including:
Substitution Reactions: The Tos group can be substituted with other protecting groups or functional groups under appropriate conditions.
Hydrolysis: The Tos group can be removed through hydrolysis, regenerating the free amino group of arginine.
Coupling Reactions: this compound can participate in peptide coupling reactions to form peptide bonds with other amino acids or peptides.
Common Reagents and Conditions
Substitution Reactions: Reagents such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) can be used to remove the Tos group.
Hydrolysis: Hydrolysis can be carried out using acidic or basic conditions, depending on the desired outcome.
Coupling Reactions: Coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) are commonly used in peptide synthesis.
Major Products Formed
Substitution Reactions: The major product is the free amino group of arginine.
Hydrolysis: The major product is the free amino group of arginine.
Coupling Reactions: The major products are peptides or proteins with the desired sequence.
科学研究应用
H-DL-Arg(Tos)-OH has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of peptides and proteins. The Tos group protects the amino group during peptide synthesis, allowing for selective reactions.
Biology: this compound is used in the study of enzyme-substrate interactions and protein-protein interactions. It serves as a substrate or inhibitor in various biochemical assays.
Medicine: The compound is used in the development of peptide-based drugs and therapeutic agents. It is also used in the study of arginine metabolism and its role in various physiological processes.
Industry: this compound is used in the production of peptide-based products, including cosmetics, pharmaceuticals, and food additives.
作用机制
The mechanism of action of H-DL-Arg(Tos)-OH is primarily related to its role as a protected form of arginine. The Tos group protects the amino group, allowing for selective reactions during peptide synthesis. Once the desired peptide or protein is synthesized, the Tos group can be removed to regenerate the free amino group of arginine. This allows the peptide or protein to exhibit its biological activity.
相似化合物的比较
H-DL-Arg(Tos)-OH can be compared with other similar compounds, such as:
Nα-(Boc)-DL-arginine: This compound has a tert-butyloxycarbonyl (Boc) group instead of a Tos group. The Boc group is another common protecting group used in peptide synthesis.
Nα-(Fmoc)-DL-arginine: This compound has a fluorenylmethyloxycarbonyl (Fmoc) group. The Fmoc group is used in solid-phase peptide synthesis.
Nα-(Cbz)-DL-arginine: This compound has a benzyloxycarbonyl (Cbz) group. The Cbz group is used in both solution-phase and solid-phase peptide synthesis.
Uniqueness
This compound is unique due to the presence of the Tos group, which provides specific protection to the amino group of arginine. The Tos group is stable under a wide range of conditions, making it suitable for various synthetic applications. Additionally, the Tos group can be selectively removed under mild conditions, allowing for the regeneration of the free amino group.
Conclusion
This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique properties, including the presence of the Tos group, make it an essential building block in peptide synthesis and other biochemical applications. Understanding its preparation methods, chemical reactions, and mechanism of action provides valuable insights into its role in scientific research and industrial production.
属性
IUPAC Name |
2-amino-5-[[amino-[(4-methylphenyl)sulfonylamino]methylidene]amino]pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O4S/c1-9-4-6-10(7-5-9)22(20,21)17-13(15)16-8-2-3-11(14)12(18)19/h4-7,11H,2-3,8,14H2,1H3,(H,18,19)(H3,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLTWQHUEZWYAOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=NCCCC(C(=O)O)N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
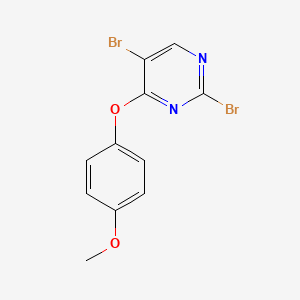

![Trifluoro({[4-(trifluoromethoxy)phenyl]methyl})boranuide potassium](/img/structure/B12342695.png)

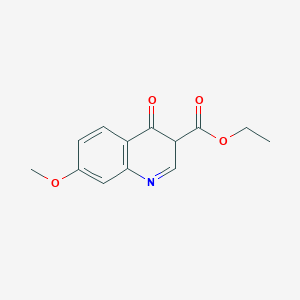

![5-{[(2,5-Difluorophenyl)methyl]sulfanyl}-11-(3,4-dimethylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaene](/img/structure/B12342729.png)
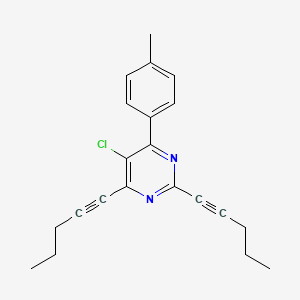

![2-chloro-1-[(7E)-7-(4-chlorobenzylidene)-3-(4-chlorophenyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]ethanone](/img/structure/B12342755.png)
